molecular formula C9H5BrN2O2 B2844604 4-Bromo-8-nitroisoquinoline CAS No. 677702-62-4

4-Bromo-8-nitroisoquinoline

Cat. No.: B2844604
CAS No.: 677702-62-4
M. Wt: 253.055
InChI Key: KPCPLMDZUBRAKV-UHFFFAOYSA-N
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Description

4-Bromo-8-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2. It is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 8th position on the isoquinoline ring.

Preparation Methods

The synthesis of 4-Bromo-8-nitroisoquinoline typically involves a multi-step process. One common method starts with isoquinoline, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid at low temperatures. The brominated product is then nitrated using potassium nitrate under controlled conditions to yield this compound .

Synthetic Route:

Chemical Reactions Analysis

4-Bromo-8-nitroisoquinoline undergoes various chemical reactions, including:

Major Products:

  • Substituted isoquinolines
  • Aminoisoquinolines
  • Biaryl compounds

Scientific Research Applications

4-Bromo-8-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-nitroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom allows for further functionalization, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

4-Bromo-8-nitroisoquinoline can be compared with other brominated and nitrated isoquinolines:

Uniqueness: this compound’s combination of bromine and nitro groups provides a unique set of reactivity and functionalization options, making it a versatile compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

4-bromo-8-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPLMDZUBRAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon, at room temperature, 65% HNO3 (200 mmol, 13.85 ml) is added in small portions to a solution of 4-bromoisoquinoline (100 mmol, 21.24 g) in 36N H2SO4 (50 ml). The reaction mixture is stirred for 3 h at room temperature. It is cooled to 0° C. and is then diluted with water. A yellow precipitate forms. It is filtered. The pH of the filtrate is adjusted to pH 10 by slow addition of 5N NaOH. The white precipitate which appears is extracted with CH2Cl2. This organic solution is washed with brine, dried over Na2SO4 and then evaporated under vacuum. The residue is purified by eluting on silica gel with an AcOEt/petroleum ether mixture. The purified product is recrystallized from absolute ethanol (EtOH).
Name
Quantity
13.85 mL
Type
reactant
Reaction Step One
Quantity
21.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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